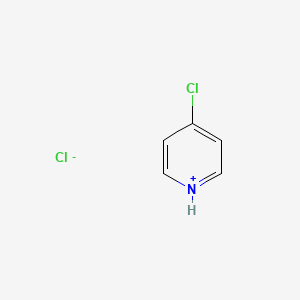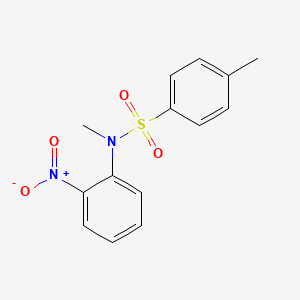
7-chloro-2-(chloromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Chloro-2-(chloromethyl)quinoline: is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .
化学反応の分析
Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of 2-(chloromethyl)quinoline.
科学的研究の応用
Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .
類似化合物との比較
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
- 2-Chloro-3-chloromethyl-7-fluoroquinoline
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid
- 7-Chloro-4-(2-hydroxyethylamino)quinoline
Uniqueness: 7-Chloro-2-(chloromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at the 2-position and chlorine atom at the 7-position make it a versatile intermediate for various synthetic applications. The compound’s reactivity and potential for forming diverse derivatives contribute to its significance in research and industry .
特性
CAS番号 |
128760-38-3 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC名 |
7-chloro-2-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 |
InChIキー |
VDRLGRBSQTUUOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=N2)CCl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Phenylimidazo[1,2-a]pyridine](/img/structure/B8790096.png)
